molecular formula C18H17N5O4S B2400001 (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 2034488-55-4

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B2400001
CAS No.: 2034488-55-4
M. Wt: 399.43
InChI Key: ZDUJMUXUUQWBQR-UHFFFAOYSA-N
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Description

The compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a complex organic molecule that features a combination of triazole, azetidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable electrophiles . The final step involves the coupling of the triazole and azetidine intermediates with the pyridine moiety, typically through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . The azetidine and pyridine moieties contribute to the compound’s overall binding affinity and specificity . These interactions can disrupt critical biological processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its combination of triazole, azetidine, and pyridine moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-12-20-21-18(22)28(25,26)15-10-23(11-15)17(24)13-5-4-6-14(9-13)27-16-7-2-3-8-19-16/h2-9,12,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUJMUXUUQWBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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